Naphtho[2,1-d]thiazol-2-ylamine
Description
Context within Naphthothiazole Chemistry
Naphthothiazoles are a class of organic compounds characterized by a naphthalene (B1677914) ring fused to a thiazole (B1198619) ring. The position of the fusion and the substituents on the rings give rise to a wide array of isomers, each with distinct chemical and physical properties. Naphtho[2,1-d]thiazol-2-ylamine belongs to this family and is distinguished by the specific annulation of the thiazole ring to the 2 and 1 positions of the naphthalene core, along with a primary amine group at the 2-position of the thiazole ring.
The broader family of benzothiazoles, which includes the naphthothiazole scaffold, is recognized as a "privileged" structure in medicinal chemistry. nih.gov This designation stems from its recurring presence in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govjchemrev.com The synthesis of benzothiazole (B30560) derivatives is a well-established area of research, often involving the condensation of 2-aminothiophenols with various electrophiles. mdpi.com The chemistry of naphthothiazoles builds upon this foundation, offering a more extended aromatic system that can influence the compound's biological interactions and photophysical properties.
Academic Significance in Fused Heterocyclic Compound Research
The study of fused heterocyclic compounds like this compound is of considerable academic significance. These molecules provide a rich playground for investigating the principles of aromaticity, ring-strain, and the influence of heteroatoms on electronic properties. The synthesis of such compounds often requires multi-step reaction sequences, challenging chemists to develop novel and efficient synthetic methodologies. mdpi.comresearchgate.net
Furthermore, the rigid, planar structure of the naphthothiazole core makes it an attractive scaffold for the design of molecules that can intercalate with DNA or bind to specific enzyme active sites. Researchers are actively exploring how modifications to the this compound structure, such as the introduction of different substituents, can modulate its biological activity and fluorescent properties. nih.govmdpi.com This exploration contributes to a deeper understanding of structure-activity relationships (SAR) and the rational design of new therapeutic agents. nih.gov
Overview of Key Research Domains for this compound and Related Analogues
Research into this compound and its analogues spans several key domains:
Antimicrobial and Antifungal Activity: A significant body of research has focused on the potential of naphthothiazole derivatives as antimicrobial and antifungal agents. nih.govnih.govumsha.ac.ir For instance, certain naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have demonstrated potent activity against Staphylococcus aureus and other pathogenic bacteria. nih.govmdpi.com The mechanism of action is often attributed to the generation of reactive oxygen species by the naphthoquinone moiety. mdpi.com
Anticancer Activity: The cytotoxic properties of naphthoquinone-based compounds against various cancer cell lines are well-documented. nih.gov Research into naphthothiazole derivatives has revealed promising anticancer activity, with some compounds showing selectivity towards tumor cells. mdpi.comnih.gov The planar structure of these molecules allows for potential interaction with DNA topoisomerase II, a key enzyme in cell proliferation. mdpi.com
Enzyme Inhibition: Analogues of naphthothiazoles have been investigated as inhibitors of specific enzymes. For example, derivatives of N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide have been identified as inhibitors of methionine aminopeptidases from Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. nih.gov
Ion Channel Modulation: Interestingly, a related isomer, naphtho[1,2-d]thiazol-2-ylamine (SKA-31), has been identified as a potent activator of KCa2 and KCa3.1 potassium channels. doi.orgmedchemexpress.cn This discovery suggests that the naphthothiazole scaffold could be a valuable template for developing new drugs to treat conditions like hypertension and ataxia. doi.orgmedchemexpress.cn
Fluorescent Probes: The extended π-conjugated system of the naphthothiazole core imparts fluorescent properties to these molecules. researchgate.netnih.gov Researchers are exploring the development of naphthothiazole-based fluorescent probes for various applications in cell imaging and diagnostics. nih.gov The introduction of different substituents can tune the emission and absorption wavelengths of these compounds. mdpi.com
The ongoing investigation into this compound and its derivatives continues to uncover new biological activities and applications, solidifying the importance of this heterocyclic scaffold in contemporary chemical and medicinal research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[g][1,3]benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQRUORYRZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356956 | |
| Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-55-0 | |
| Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphtho[2,1-d][1,3]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Naphtho 2,1 D Thiazol 2 Ylamine and Analogues
Direct Synthesis Strategies
Direct approaches to the naphtho[2,1-d]thiazol-2-ylamine core often involve the formation of the thiazole (B1198619) ring onto a pre-existing naphthalene (B1677914) system in a single or multi-step sequence.
Condensation Reactions of Naphthalene Diamine Derivatives with Thiazole Precursors
A traditional and fundamental approach to constructing the 2-aminothiazole (B372263) moiety involves the condensation of a suitable naphthalene-based precursor with a source for the thiazole ring. For instance, the reaction of naphthalen-1-yl-thiourea in glacial acetic acid can yield naphtho[1,2-d]thiazol-2-ylamine. doi.org This method represents a classic route to this class of compounds.
Another example involves the condensation of deoxybenzoins with thiourea (B124793). nih.gov Specifically, deoxybenzoins, prepared from the reaction of 1-methoxynaphthalene (B125815) with appropriate phenylacetic acids, are first brominated and then condensed with thiourea in refluxing ethanol (B145695) to afford thiazole-naphthalene derivatives in high yields. nih.gov
The Hantzsch thiazole synthesis is a well-established method that can be adapted for the synthesis of thiazole derivatives. This involves the reaction of α-haloketones with thiourea or thioamides. In a related context, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with various thioureas under mild conditions, following the Hantzsch reaction scheme, to selectively produce 2,5-diamino-1,3-thiazole derivatives. pleiades.online
A pioneering class of urea/thiourea derivatives of naphthalene-1,5-diamine has been synthesized in excellent yields (89-96%) through a one-pot procedure involving treatment with phenyl isocyanates or phenyl isothiocyanates. acgpubs.org
| Starting Materials | Reagents | Product | Yield | Reference |
| 1-Methoxynaphthalene, Phenylacetic acids | Trifluoroacetic anhydride, Pyridinium tribromide, Thiourea | Thiazole-naphthalene derivatives | High | nih.gov |
| N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides | Thiourea, N-alkyl/aryl-thioureas | 2,5-Diamino-1,3-thiazole derivatives | Not specified | pleiades.online |
| Naphthalene-1,5-diamine | Phenyl isocyanates or Phenyl isothiocyanates | Urea/thiourea derivatives of naphthalene-1,5-diamine | 89-96% | acgpubs.org |
Visible-Light-Induced Multi-component Reactions for Naphthothiazol-2-amines
In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. A notable strategy for the synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines involves a visible-light-induced, three-component reaction. researchgate.net This method utilizes 2-isocyanonaphthalenes, elemental sulfur, and various amines under external photocatalyst-free conditions. researchgate.net The reaction proceeds through an ortho-C−H sulfuration, using molecular oxygen as a clean oxidant and visible light as a green energy source, providing a mild and efficient route to a series of naphtho[2,1-d]thiazol-2-amines. researchgate.net
Another visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes and amines has been developed, operating under additive- and external photocatalyst-free and mild conditions with ambient dioxygen as the sole oxidant. researchgate.net This approach allows for the regioselective construction of N-substituted naphtho[2,1-d]thiazol-2-amines in good to excellent yields. researchgate.net Mechanistic studies suggest the involvement of visible-light-promoted photoexcitation of reaction intermediates formed from thioureas and DBU. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| 2-Isocyanonaphthalenes, Elemental sulfur, Amines | Visible light, O2, External photocatalyst-free | N-substituted Naphtho[2,1-d]thiazol-2-amines | Not specified | researchgate.net |
| 2-Isothiocyanatonaphthalenes, Amines | Visible light, O2, Additive- and external photocatalyst-free | N-substituted Naphtho[2,1-d]thiazol-2-amines | Good to excellent | researchgate.net |
Tandem Cyclization Approaches for Fused Thiazole Systems
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules. An I2/TBHP-mediated tandem cyclization and oxidation reaction provides facile access to 2-substituted thiazoles and benzothiazoles from readily available cysteine esters and 2-aminobenzenethiols. nih.gov This one-pot sequence involves both cyclization and oxidation steps. nih.gov
Tandem cyclization reactions of isothiocyanates with amines represent a methodology that constructs both C-S and C-N bonds in one pot. researchgate.net This approach is noted for its atom economy and operational simplicity. researchgate.net
Synthesis of this compound Derivatives
The functionalization of the this compound scaffold is crucial for modulating its properties and exploring its structure-activity relationships.
N-Substituted Naphtho[2,1-d]thiazol-2-amine Analogues
The synthesis of N-substituted analogues can be achieved through various methods. As mentioned earlier, a visible-light-induced three-component reaction of 2-isocyanonaphthalenes, elemental sulfur, and amines directly yields N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.net This method offers a direct entry to a library of derivatives with diverse N-substituents.
Similarly, the visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes with primary or secondary amines provides a regioselective route to N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.net This reaction has been shown to produce 38 examples of these derivatives in good to excellent yields. researchgate.net
Functionalization at Peripheral Positions of the Naphthothiazole Core
Functionalization at positions other than the 2-amino group allows for the fine-tuning of the molecule's properties. For instance, a series of new imidazo[2,1-b]naphtha[2,1-d] doi.orgresearchgate.netthiazole derivatives substituted at position 2 have been synthesized. uobaghdad.edu.iq
In a different approach, the chemical reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines, such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine, leads to the formation of new tricyclic naphtho[2,3-d]thiazole–4,9–dione compounds in moderate-to-good yields. mdpi.com This demonstrates the possibility of introducing diverse functionalities at the 2-position of the thiazole ring within a larger naphthothiazole framework. mdpi.com
| Precursor | Reagent(s) | Product | Yield | Reference |
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Benzylamine | N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | 64% | mdpi.com |
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Piperidine | 2-(Piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 70% | mdpi.com |
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | 4-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | 68% | mdpi.com |
Biocatalytic Methodologies in Naphthothiazole Synthesis
The application of biocatalysis in the synthesis of heterocyclic compounds, including naphthothiazoles, represents a growing field of interest within green chemistry. This approach utilizes enzymes or whole microbial cells to catalyze chemical reactions, often offering high selectivity and specificity under mild reaction conditions. While specific literature detailing the biocatalytic synthesis of this compound is limited, the principles of biocatalysis have been successfully applied to the synthesis of related thiazole derivatives, suggesting potential future applications for naphthothiazoles.
One notable example of a naturally derived catalyst is the use of chitosan (B1678972), a biocompatible and biodegradable polysaccharide. Chitosan has been employed as a heterogeneous phase transfer basic biocatalyst in the microwave-assisted, multi-component synthesis of novel thiazolyl-pyridazinedione derivatives. nih.gov This approach highlights the potential of using natural, renewable resources to catalyze complex organic transformations, leading to high yields and shorter reaction times. nih.gov The use of such biocatalysts aligns with the principles of green chemistry by reducing reliance on potentially toxic metal catalysts and harsh reaction conditions.
The broader field of "green nanotechnology" also intersects with biocatalytic principles, utilizing biological processes for the synthesis of nanoparticles. nih.gov This involves the use of precursors from sources like seed extracts, algae, and fungi, which act as reducing, capping, and stabilizing agents. nih.gov While not a direct synthesis of the naphthothiazole core, these bio-inspired approaches for creating functional materials underscore the potential for developing novel biocatalytic systems for complex molecule synthesis.
Green Chemistry Approaches for Naphthothiazole Derivatives
Green chemistry principles are increasingly being integrated into the synthesis of naphthothiazole derivatives to minimize environmental impact and enhance efficiency. These approaches focus on the use of alternative energy sources, environmentally benign solvents and catalysts, and atom-economical reactions.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. petsd.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazoles and naphthaimidazoles. ijprs.comias.ac.in For instance, the condensation reaction of 2,3-naphthalenediamine with aromatic aldehydes to produce napthaimidazoles was achieved in ethanol using an acid catalyst under microwave irradiation. ijprs.com Similarly, novel thiazolyl-pyridazinedione derivatives have been prepared via multicomponent synthesis under microwave irradiation using chitosan as a natural, eco-friendly catalyst. nih.gov These methods offer the advantages of shorter reaction times, reduced energy consumption, and often cleaner reaction profiles. nih.govpetsd.org
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. nih.govresearchgate.net Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This technique has been employed for the efficient synthesis of polyfunctional 1,2,4-triazoles and 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.gov The benefits of ultrasound-assisted synthesis include shorter reaction times, improved yields, and simpler work-up procedures compared to conventional methods. researchgate.netnih.gov
Green Catalysts and Solvent-Free Conditions:
A key aspect of green chemistry is the replacement of hazardous and polluting catalysts with more environmentally friendly alternatives. An example is the use of snail shells, a natural and non-toxic material, as an efficient catalyst for the one-pot, solvent-free synthesis of naphtho[1,2-e] researchgate.netresearchgate.netoxazin-3-one/thione derivatives. researchgate.net This method boasts short reaction times, high product yields, and the ability to recycle the catalyst. researchgate.net
Solvent-free synthesis, or conducting reactions in the absence of a solvent, is another significant green chemistry approach. researchgate.net Ball-milling, a mechanochemical technique, has been utilized for the solvent-free synthesis of methanobenzo[d]naphtho[1,2-g] researchgate.netresearchgate.netoxazocine derivatives using an ionic liquid as a catalyst at room temperature. researchgate.net This protocol offers advantages such as being environmentally benign, producing high yields, allowing for easy purification, and having short reaction times. researchgate.net The use of a polyethylene (B3416737) glycol (PEG)-water solvent system with a recyclable catalyst like Nafion-H for the synthesis of 2-aminothiazoles also represents a greener alternative to traditional organic solvents. researchgate.net
Structural Elucidation and Analytical Characterization of Naphtho 2,1 D Thiazol 2 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Naphtho[2,1-d]thiazol-2-ylamine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide insights into their electronic environment. For a related isomer, naphtho[1,2-d]thiazol-2-ylamine, the aromatic protons typically appear in the range of δ 7.46-8.40 ppm in a solvent like DMSO-d6. doi.org The protons of the amino group (NH₂) often present as a broad singlet. doi.org The specific chemical shifts and coupling constants between adjacent protons in the naphthyl ring system are critical for confirming the "2,1-d" fusion pattern, distinguishing it from other isomers.
Table 1: Representative ¹H NMR Spectral Data for a Naphthothiazole Derivative
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| NH₂ | 7.65 | broad singlet | - |
| Aromatic-H | 7.46 | triplet | 7.15 |
| Aromatic-H | 7.52 | triplet | 7.05 |
| Aromatic-H | 7.56 | doublet | 8.41 |
| Aromatic-H | 7.80 | doublet | 8.34 |
| Aromatic-H | 7.91 | doublet | 8.56 |
| Aromatic-H | 8.40 | doublet | 8.17 |
Data adapted from a study on a related isomer, naphtho[1,2-d]thiazol-2-ylamine, in DMSO-d6. doi.org
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with a high degree of confidence.
For this compound (C₁₁H₈N₂S), the calculated exact mass is 200.0408 g/mol . doi.org Experimental HRMS data for a closely related isomer showed a found mass of 200.0410, which is in excellent agreement with the calculated value. doi.org The mass spectrum also reveals characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is typically the most abundant peak. doi.org In some cases, adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may also be observed, providing further confirmation of the molecular weight. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 201.04810 |
| [M+Na]⁺ | 223.03004 |
| [M+K]⁺ | 239.00398 |
| [M-H]⁻ | 199.03354 |
Data predicted using computational tools. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.
Key characteristic absorption bands for this compound include:
N-H stretching: The primary amine (-NH₂) group typically shows two sharp absorption bands in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub This is a key indicator of the amino functionality.
C=N stretching: The carbon-nitrogen double bond within the thiazole (B1198619) ring gives rise to an absorption band in the region of 1630-1690 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene (B1677914) ring system result in several absorption bands in the 1450-1600 cm⁻¹ range. libretexts.org
Aromatic C-H stretching: The stretching of the carbon-hydrogen bonds on the aromatic rings typically appears above 3000 cm⁻¹. pressbooks.publibretexts.org
C-S stretching: The carbon-sulfur bond in the thiazole ring will have a weaker absorption in the fingerprint region of the spectrum.
For a related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivative, characteristic IR peaks were observed at 1670 and 1637 cm⁻¹, corresponding to carbonyl and C=N stretching, respectively. mdpi.com
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (primary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (thiazole ring) | 1630 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
Elemental Composition Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. This technique is crucial for verifying the empirical and molecular formula of the synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula C₁₁H₈N₂S. A close correlation between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound. For newly synthesized chemical entities, combustion analysis is a standard characterization method. doi.orgnih.gov
Table 4: Theoretical Elemental Composition of this compound (C₁₁H₈N₂S)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 11 | 132.11 | 65.97 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.03 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.99 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 16.01 |
| Total | 200.26 | 100.00 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. mdpi.com The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
Flash Chromatography is a common method for purifying the crude product on a larger scale. doi.org A typical procedure might involve using a silica (B1680970) gel column and eluting with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to separate the desired compound from impurities. doi.org
High-Performance Liquid Chromatography (HPLC) can be employed for highly accurate purity assessment. By using a suitable column and mobile phase, a sharp, single peak in the chromatogram indicates a high degree of purity. Different detectors, such as a UV detector, can be used for quantification.
Chemical Reactivity and Transformational Chemistry of Naphtho 2,1 D Thiazol 2 Ylamine
Reactivity of the Amino Group in Naphthothiazole Systems
The exocyclic amino group at the 2-position of the naphthothiazole core is a primary site of reactivity, behaving as a potent nucleophile. This reactivity is central to many derivatization strategies for this class of compounds.
The amino group readily undergoes reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides can be performed to yield the corresponding N-acyl derivatives. nih.govnih.gov These reactions typically proceed under standard conditions and are used to introduce a wide range of functional groups, which can modulate the molecule's properties. nih.gov Similarly, reaction with isothiocyanates leads to the formation of N-substituted thiourea (B124793) derivatives. nih.govmdpi.com
Another key reaction of the amino group is its role in the construction of new heterocyclic rings fused to the thiazole (B1198619) moiety. The nucleophilicity of the amino nitrogen is crucial for these annulation reactions. Furthermore, the amino group can be transformed through diazotization reactions. Treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, generates a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to replace the amino group with a variety of substituents, including halogens, thereby providing a pathway to 2-halonaphthothiazoles. nih.gov
A visible-light-induced, three-component reaction has been developed for the synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines. This method utilizes 2-isothiocyanatonaphthalenes, various primary or secondary amines, and elemental sulfur, with molecular oxygen as the oxidant, to construct the target molecules under photocatalyst-free conditions. researchgate.net
Table 1: Examples of Reactions at the Amino Group of 2-Aminothiazole (B372263) Analogues This table presents reactions on general 2-aminothiazole scaffolds that are indicative of the reactivity of Naphtho[2,1-d]thiazol-2-ylamine.
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiazole derivative | Acid chloride/anhydride | N-Acylaminothiazole | nih.gov |
| 2-Aminothiazole derivative | Isothiocyanate | N-Thiazolylthiourea | mdpi.com |
| 2-Aminothiazole derivative | Chloroacetyl chloride | N-(Thiazol-2-yl)chloroacetamide | nih.gov |
Cycloaddition and Annulation Reactions for Novel Fused Systems (e.g., Imidazo[2,1-b]naphtha[2,1-d]nih.govresearchgate.netthiazole derivatives)
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an endocyclic nitrogen atom within the thiazole ring, makes it an ideal precursor for building fused heterocyclic systems. A prominent example is the synthesis of imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole derivatives. researchgate.netuobaghdad.edu.iq
This transformation is typically achieved through a Hantzsch-type condensation reaction with α-haloketones. researchgate.net The reaction proceeds in a two-step sequence: initial S-alkylation is followed by N-alkylation of the exocyclic amino group with the α-haloketone, which then undergoes intramolecular cyclization via dehydration to form the fused imidazole (B134444) ring. The process involves the nucleophilic attack of the thiazole ring nitrogen on the carbonyl carbon of the α-haloketone, followed by cyclization involving the amino group. A more common pathway described is the initial reaction of the exocyclic amino group with the α-haloketone, followed by cyclization. Specifically, the condensation of 2-aminonaphthothiazole with α-halo ketones such as phenacyl bromide, 4-bromophenacyl bromide, or 4-chlorophenacyl bromide, using a base like sodium bicarbonate in an alcoholic solvent, yields the corresponding 2-substituted imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazoles. researchgate.net
These cycloaddition and annulation strategies are powerful tools for generating complex, polycyclic aromatic systems with diverse substitution patterns, starting from the relatively simple naphthothiazole core. mdpi.com
Table 2: Synthesis of Imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole Derivatives
| Starting Material | α-Halo Ketone | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | Phenacyl bromide | NaHCO₃ / Aq. Alcohol | 2-Phenylimidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole | researchgate.net |
| This compound | 4-Bromophenacyl bromide | NaHCO₃ / Aq. Alcohol | 2-(4-Bromophenyl)imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole | researchgate.net |
Regioselective Functionalization of the Naphthothiazole Core
Beyond the reactivity of the amino group, the naphthothiazole scaffold itself can undergo regioselective functionalization. The positions on both the thiazole and the naphthalene (B1677914) rings exhibit different susceptibilities to electrophilic attack, allowing for controlled introduction of new functional groups.
For the thiazole portion of the molecule, electrophilic substitution is known to occur preferentially at the C-5 position, which is the most electron-rich carbon on the ring. researchgate.net For example, halogenation of 2-aminothiazole systems can be directed to the C-5 position. Regioselective bromination at C-5 can be achieved using reagents like N-bromosuccinimide (NBS) or copper(II) bromide. nih.govlookchem.com
The fused imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole system, being a π-excessive system, is also susceptible to electrophilic attack. A key example is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org When applied to 2-substituted imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazoles, the reaction with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) leads to the regioselective introduction of an aldehyde group at the C-3 position of the imidazole ring. researchgate.net This aldehyde can then serve as a versatile handle for further synthetic transformations.
Electrophilic substitution on the naphthalene part of the molecule is also possible, though it may require harsher conditions and can be influenced by the directing effects of the fused thiazole ring.
Electrophilic and Nucleophilic Substitution Patterns in Aromatic Aminothiazoles
The substitution patterns in aromatic aminothiazoles like this compound are governed by the inherent electronic properties of the heterocyclic system. The 2-aminothiazole core is an electron-rich heterocycle, which dictates its behavior in substitution reactions.
Electrophilic Aromatic Substitution: The presence of the amino group at the C-2 position, along with the sulfur and nitrogen atoms in the ring, strongly activates the molecule towards electrophilic attack. Computational studies and experimental evidence show that the C-5 position is the most nucleophilic carbon atom in the 2-aminothiazole ring and is thus the primary site for electrophilic substitution. researchgate.net This is followed by the C-4 position in terms of reactivity. This high reactivity at C-5 is exploited in reactions like halogenation, as mentioned previously. nih.govlookchem.com
Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions predominantly occur at the C-2 position of the thiazole ring, especially when a good leaving group is present. researchgate.net The amino group itself can be replaced via a diazonium salt intermediate in a nucleophilic substitution process. nih.gov If the amino group is first converted to a halogen via a Sandmeyer reaction, this 2-halothiazole becomes a key intermediate for introducing various nucleophiles at the C-2 position. nih.gov The nucleophilic character of various 2-aminothiazole derivatives has been quantified, showing how substituents on the thiazole ring and the amino group influence their reactivity. researchgate.net
Biological Activities and Pharmacological Investigations of Naphthothiazol 2 Ylamine Analogues
Potassium Channel Modulatory Activity
Potassium channels are crucial in regulating cellular membrane potential and are involved in a wide array of physiological processes. sigmaaldrich.comsigmaaldrich.com Analogues of naphthothiazol-2-ylamine have been identified as potent modulators of specific potassium channels, highlighting their therapeutic potential for conditions such as hypertension and neurological disorders. sigmaaldrich.comnih.govcapes.gov.brdoi.org
A notable analogue, Naphtho[1,2-d]thiazol-2-ylamine, also known as SKA-31, has been extensively studied as a potent activator of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. nih.govcapes.gov.brnih.gov These channels are critical in linking intracellular calcium signals to the cell membrane potential in both excitable and non-excitable cells. sigmaaldrich.comnih.gov
Research has shown that SKA-31, developed from the neuroprotectant riluzole (B1680632), is significantly more potent, by a factor of 10 to 20, than its predecessor. nih.govcapes.gov.brdoi.org It activates various KCa2 and KCa3.1 channel subtypes with high efficacy. Specifically, SKA-31 activates KCa2.1, KCa2.3, and KCa3.1 channels with EC50 values of 2.9 µM, 2.9 µM, and 260 nM, respectively. Another analogue, anthra[2,1-d]thiazol-2-ylamine (SKA-20), also demonstrates potent activation of these channels. nih.govcapes.gov.brdoi.org The activation of native KCa2.3 and KCa3.1 channels in murine endothelial cells by these compounds has been confirmed. nih.gov
The table below summarizes the EC50 values of SKA-31 for different KCa channels. nih.govrndsystems.com
| Channel | EC50 Value |
| KCa2.1 | 2900 nM |
| KCa2.2 | 2900 nM |
| KCa3.1 | 260 nM |
The activation of KCa3.1 and KCa2 channels by SKA-31 has a direct impact on the endothelium-derived hyperpolarizing factor (EDHF) response. nih.govrndsystems.com The EDHF response is a crucial mechanism for vasodilation, particularly in smaller arteries, contributing to the regulation of blood pressure and tissue blood flow. nih.govnih.gov
Studies have demonstrated that SKA-31 potentiates EDHF-mediated dilations in murine carotid arteries. nih.govresearchgate.net This effect is dependent on the presence of functional KCa3.1 channels, as the vasodilatory response is absent in mice lacking the KCa3.1 gene (KCa3.1-/-). nih.govcapes.gov.brnih.gov The potentiation of the EDHF response by SKA-31 leads to a reduction in arterial blood pressure in both normotensive and hypertensive mice, an effect that is also KCa3.1-dependent. capes.gov.brnih.gov This suggests that the activation of KCa3.1 channels is a promising therapeutic strategy for managing hypertension. nih.govcapes.gov.br
The modulation of potassium channels by naphthothiazole analogues has significant implications for neuronal excitability. The entorhinal cortex, a brain region vital for memory and implicated in neurological conditions like Alzheimer's disease and epilepsy, is a key area of interest. nih.gov While direct studies on Naphtho[2,1-d]thiazol-2-ylamine's effect on neuronal excitability are limited, the known role of KCa channels in modulating neuronal firing patterns suggests a potential therapeutic avenue. sigmaaldrich.comnih.govdoi.org The activation of these channels generally leads to hyperpolarization, which can decrease neuronal excitability. nih.gov This mechanism is relevant to the potential use of KCa channel activators in treating conditions characterized by neuronal hyperexcitability, such as epilepsy. sigmaaldrich.comnih.govdoi.org
Antimicrobial Properties
In addition to their effects on ion channels, various derivatives of naphthothiazole have demonstrated significant antimicrobial properties. The growing concern over antimicrobial resistance has spurred the search for novel therapeutic agents, and these compounds have shown promise against a range of bacterial and fungal pathogens. umsha.ac.irresearchgate.net The 2-aminothiazole (B372263) scaffold, a core component of these molecules, is recognized for its broad biological activities, including antimicrobial effects. nih.govmdpi.com
Several studies have highlighted the antibacterial potential of naphthothiazole derivatives. For instance, a series of 10-substituted-5H-naphtho[1,2-e] nih.govnih.govrndsystems.comtriazolo[3,4-b] nih.govcapes.gov.brrndsystems.comthiadiazin-5-ones, synthesized from naphthoquinone precursors, exhibited promising antibacterial activity. umsha.ac.irresearchgate.net In particular, certain compounds within this series showed higher efficacy than others against the tested bacterial strains. umsha.ac.irresearchgate.net
Another study focused on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a novel naphthothiazole derivative. nih.govmdpi.com PNT demonstrated antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.govmdpi.com The mechanism of action for PNT was found to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.govmdpi.com This was supported by a dose-dependent reduction in fluorescence in a DNA gyrase supercoiling assay as the concentration of PNT increased. nih.govmdpi.com Furthermore, transmission electron microscopy revealed that PNT caused disruption of the bacterial cytoplasm without disintegrating the cell membrane. nih.gov
The table below presents the minimum inhibitory concentrations (MICs) for a related compound, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA), against several bacterial strains. mdpi.com
| Bacterial Strain | MIC (μg/mL) |
| S. epidermidis | 40 ± 0 |
| S. aureus | 40 ± 0 |
| MRSA | 40 ± 0 |
The antifungal properties of naphthothiazole and related naphthoquinone derivatives have also been a subject of investigation. scielo.br A series of new imidazo[2,1-b]naphtha[2,1-d] nih.govcapes.gov.brthiazole (B1198619) derivatives have been synthesized and evaluated for their antifungal activity. uobaghdad.edu.iq
Furthermore, various naphthalene-1,4-dione derivatives have been tested against Candida species and Aspergillus niger. nih.gov Among the synthesized compounds, 3-arylamino-5-methoxy-naphthalene-1,4-diones showed particularly potent antifungal activity. nih.gov
A study on new naphtho nih.govnih.govrndsystems.comtriazol-thiadiazin derivatives also revealed significant antifungal effects. umsha.ac.irresearchgate.net Specific compounds within this series demonstrated the greatest inhibitory effect on the tested fungal samples. umsha.ac.irresearchgate.net The mechanism of action for some antifungal thiazole derivatives has been linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov
Anti-inflammatory and Anticancer Potential
Derivatives of the naphthothiazole scaffold have demonstrated significant potential as both anti-inflammatory and anticancer agents. The thiazole ring is a key component in several clinically used drugs and is recognized for its wide range of pharmacological activities, including anti-inflammatory and anticancer properties. nih.govfabad.org.tr The fusion of the thiazole ring with a naphthalene (B1677914) moiety creates a planar, aromatic system that can effectively interact with biological targets. researchgate.net
Research into the anti-inflammatory effects of related compounds has shown that they can act as inhibitors of cyclooxygenase (COX), a key enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) production. researchgate.net Some naphtho-triazole derivatives, which share structural similarities, have shown promising anti-inflammatory activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α). mdpi.comdntb.gov.ua Specifically, certain naphtho-triazoles demonstrated better anti-inflammatory effects than their thienobenzo-triazole counterparts. mdpi.com
In the realm of anticancer research, a novel series of thiazole-naphthalene derivatives were designed and synthesized as potential tubulin polymerization inhibitors. nih.gov Tubulin is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. nih.gov One of the most active compounds in this series, 5b , exhibited potent antiproliferative activity against MCF-7 and A549 cancer cell lines with IC₅₀ values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively. nih.govnih.gov Mechanistic studies revealed that this compound significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM and induced cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in MCF-7 cancer cells. nih.govnih.gov Other studies have also highlighted the anticancer potential of thiazole derivatives against various cancer cell lines, including liver, breast, colorectal, and cervical cancer cells. nih.gov The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit various enzymes crucial for cancer cell survival, such as topoisomerase. nih.gov
| Compound | Cancer Cell Line | Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 5b | MCF-7 (Breast) | Antiproliferative | 0.48 ± 0.03 | nih.govnih.gov |
| Compound 5b | A549 (Lung) | Antiproliferative | 0.97 ± 0.13 | nih.gov |
| Compound 5b | - | Tubulin Polymerization Inhibition | 3.3 | nih.govnih.gov |
| DIPTH | HepG-2 (Liver) | Cytotoxic | - | nih.gov |
| DIPTH | MCF-7 (Breast) | Cytotoxic | - | nih.gov |
Enzyme Inhibitory Activities (e.g., Acetylcholinesterase and Butyrylcholinesterase)
Analogues of naphthothiazole have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are critical targets in the management of neurodegenerative disorders like Alzheimer's disease, where their inhibition can lead to improved cognitive function. mdpi.comnih.gov It is known that high levels of BChE are associated with the neuropathological features of Alzheimer's disease. nih.govnih.gov
Studies on structurally related naphtho-oxazoles and thienobenzo-thiazoles have provided valuable insights into the structure-activity relationships for cholinesterase inhibition. nih.gov For instance, several thienobenzo-thiazole and naphtho-oxazole derivatives have shown significant potential as BChE inhibitors. nih.gov In one study, naphtho-oxazole 15 was identified as the best inhibitor of BChE, while compound 16 showed some activity against AChE with an IC₅₀ value of 130.8 μM. nih.gov A comparison between stilbene (B7821643) and planar naphthalene-like geometries revealed that the planar structure is more active. nih.govmdpi.com
Further research on a series of naphtho-triazoles and thienobenzo-triazoles demonstrated that many of these compounds are potent and, in some cases, selective BChE inhibitors. mdpi.comnih.gov For example, naphtho-triazole 1 was found to be a potent inhibitor of both AChE and BChE. nih.gov Another study on new naphtho-triazole derivatives showed that a compound with a pentenyl substituent (3 ) exhibited the most potent activity against both enzymes, with IC₅₀ values of 51.3 µM for AChE and 53.5 µM for BChE. mdpi.com The inhibitory activity is influenced by the substituents on the heterocyclic ring, with some derivatives showing selectivity towards either AChE or BChE. mdpi.com
| Compound | Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Naphtho-oxazole 15 | BChE | - (Best Inhibitor) | nih.gov |
| Naphtho-oxazole 16 | AChE | 130.8 | nih.gov |
| Naphtho-triazole 3 | AChE | 51.3 | mdpi.com |
| Naphtho-triazole 3 | BChE | 53.5 | mdpi.com |
| Thienobenzo-thiazole 3 | BChE | - (Good Inhibitory Activity) | nih.gov |
| Thienobenzo-thiazole 4 | BChE | - (Good Inhibitory Activity) | nih.gov |
Interaction with Diverse Biological Targets
The pharmacological effects of this compound analogues stem from their interactions with a variety of biological targets. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of their target proteins. nih.govnih.gov
In the context of anticancer activity, molecular modeling has shown that thiazole-naphthalene derivatives can bind effectively to the colchicine (B1669291) binding site of tubulin. nih.govnih.gov This interaction disrupts microtubule dynamics, which is essential for cell division, thereby leading to cell cycle arrest and apoptosis. nih.gov Other thiazole-containing compounds have been investigated as inhibitors of DNA topoisomerase, an enzyme that plays a crucial role in DNA replication and transcription. nih.govmdpi.com
For cholinesterase inhibitors, computational studies have revealed key interactions between the ligands and the enzyme's active site. mdpi.comnih.gov Active naphtho-triazoles are accommodated in the active site of cholinesterases through hydrogen bonds involving one of the triazole's nitrogen atoms, π-π stacking between the aromatic moieties of the ligand and aromatic residues of the active site, and π-alkyl interactions. nih.govirb.hr For instance, the complex between naphtho-triazole 1 and AChE is stabilized by a hydrogen bond between a triazole nitrogen and the hydroxyl group of Tyr121, as well as a π-alkyl interaction between the isopropyl group on the triazole and Tyr334. nih.gov Similarly, in the active site of BChE, docking studies of naphtho-oxazole 15 showed a hydrogen bond between the oxazole's oxygen and the amide group of Gly116 and Gly117. mdpi.com
Furthermore, some naphthothiazole derivatives have been identified as activators of specific ion channels. For example, Naphtho[1,2-d]thiazol-2-ylamine (SKA-31 ) is a known activator of KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium signaling and membrane potential. doi.orgsigmaaldrich.com This activity suggests potential therapeutic applications in conditions like hypertension. doi.org The diverse interactions of naphthothiazole analogues with various biological targets underscore their potential for the development of new therapeutic agents for a range of diseases. fabad.org.tr
Molecular Mechanisms of Action of Naphthothiazol 2 Ylamines
Target Identification and Validation
The primary molecular targets of the naphthothiazol-2-ylamine derivative, SKA-31, have been identified as specific types of calcium-activated potassium channels. These channels are crucial in linking intracellular calcium signals to the cell's electrical potential.
Primary Targets: KCa2/KCa3.1 Channels Research has unequivocally identified small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels as the principal targets for SKA-31. nih.govnih.govsigmaaldrich.com These channels are critical in modulating calcium signaling and setting the membrane potential in a wide variety of both excitable and non-excitable cells. nih.govnih.govdoi.org
SKA-31 emerged from a screening of a library of 41 benzothiazole (B30560) compounds, using the neuroprotective drug riluzole (B1680632) as a structural template. nih.govdoi.org This initiative sought to develop more potent and selective activators for KCa2/3 channels for in vivo research. nih.gov The screening identified SKA-31 as a compound 10 to 20 times more potent than riluzole at activating these specific channels. nih.govdoi.orgcapes.gov.br
Target Validation The role of KCa3.1 as a definitive in vivo target for SKA-31 was validated through studies using knockout mice. Key physiological effects of SKA-31, such as the potentiation of endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation and the lowering of arterial blood pressure, were observed in wild-type mice but were completely absent in mice genetically deficient in the KCa3.1 channel. nih.govnih.govdoi.orgmedchemexpress.cn This provides conclusive evidence that the functional effects of the compound are mediated through its action on KCa3.1 channels. nih.govsigmaaldrich.com Further selectivity studies showed that SKA-31 did not exhibit significant binding to NMDA receptor subtypes, distinguishing its mechanism from that of some other neuroactive compounds. nih.govdoi.org
Table 1: Potency of SKA-31 on Target Ion Channels
This table displays the half-maximal effective concentrations (EC₅₀) of SKA-31 for various KCa channel subtypes, illustrating its potency as an activator.
| Channel Subtype | EC₅₀ Value | Reference |
| KCa2.1 (SK1) | 2.9 µM | nih.gov |
| KCa2.2 (SK2) | 1.9 µM | nih.gov |
| KCa2.3 (SK3) | 2.9 µM | nih.gov |
| KCa3.1 (IK1) | 260 nM | nih.govcapes.gov.br |
Ligand-Target Binding Interactions at the Molecular Level
The interaction between SKA-31 and its target KCa channels occurs at a molecular level, leading to channel activation. While crystal structures of the SKA-31-channel complex are not yet available, the mechanism is understood to be a form of positive allosteric modulation.
SKA-31 was developed from the structural template of riluzole, which belongs to a class of molecules known as "privileged structures" capable of binding to multiple targets. doi.org The design strategy implies that SKA-31 likely interacts with a binding site on the KCa channel that is distinct from the orthosteric binding site for the endogenous activator, calcium. By binding to this allosteric site, SKA-31 appears to increase the channel's sensitivity to intracellular calcium, facilitating its opening at lower calcium concentrations or increasing the probability of opening at a given concentration.
The chemical synthesis of SKA-31 and related benzothiazoles often involves a Hugerschoff reaction, allowing for the creation of a diverse library of compounds to probe the structure-activity relationship and optimize binding affinity for the target channels. nih.govdoi.org The significantly increased potency of SKA-31 compared to its parent compound, riluzole, highlights the success of this chemical optimization in enhancing ligand-target interactions. nih.gov
Cellular Signaling Pathway Modulation
The activation of KCa2 and KCa3.1 channels by SKA-31 directly modulates fundamental cellular signaling pathways, primarily by altering the cell's membrane potential and influencing calcium signaling cascades. nih.govnih.govdoi.org
Membrane Potential Regulation The core mechanism involves the activation of the targeted potassium channels, which leads to an efflux of potassium ions (K⁺) out of the cell, down their electrochemical gradient. This outward movement of positive charge results in hyperpolarization of the cell membrane, making the intracellular environment more electrically negative. nih.gov
Modulation of Calcium Signaling This membrane hyperpolarization has significant downstream consequences for calcium signaling. In many cells, including vascular endothelial cells, hyperpolarization decreases the driving force for calcium entry and can inhibit the opening of voltage-gated calcium channels. This serves as a negative feedback mechanism, helping to regulate and shape intracellular calcium signals that are initiated by various stimuli. nih.govnih.gov In vascular endothelium, the hyperpolarization initiated by KCa3.1 activation is a key event in the endothelium-derived hyperpolarizing factor (EDHF) signaling pathway, which leads to smooth muscle relaxation and vasodilation. nih.govdoi.org
Functional Consequences of Channel Activation in Cellular Systems
The modulation of cellular signaling pathways by SKA-31 translates into significant and measurable functional effects in various cellular systems, particularly within the vascular endothelium.
Endothelial Cell Function In isolated murine endothelial cells, SKA-31 has been shown to directly activate native KCa2.3 and KCa3.1 channels. nih.govnih.govdoi.org This activation has a profound functional consequence on blood vessel function. Specifically, SKA-31 potentiates EDHF-mediated dilations in carotid arteries. nih.govnih.gov The EDHF response is a crucial nitric oxide-independent mechanism of vasodilation. The finding that this effect is eliminated in arteries from KCa3.1-deficient mice directly links the molecular action of the compound to a specific physiological function. nih.govnih.govdoi.org
In Vivo Vascular Effects The functional consequences observed at the cellular level extend to the entire organism. In animal models, the administration of SKA-31 leads to a measurable decrease in mean arterial blood pressure in both normotensive and hypertensive mice. nih.govnih.govdoi.org This blood pressure-lowering effect is a direct result of the vasodilation caused by the activation of KCa3.1 channels in the endothelium. nih.govnih.gov These findings underscore the critical role of KCa3.1 channel activation in the regulation of vascular tone and blood pressure.
Table 2: Summary of Molecular Actions and Functional Consequences
| Action | Description | Reference |
| Target | Activates KCa2 and KCa3.1 potassium channels. | nih.govnih.govsigmaaldrich.com |
| Cellular Effect | Causes membrane hyperpolarization via K⁺ efflux. | nih.gov |
| Signaling Impact | Modulates calcium signaling and potentiates the EDHF pathway. | nih.govnih.gov |
| Functional Outcome | Induces vasodilation and lowers arterial blood pressure. | nih.govnih.govdoi.org |
Structure Activity Relationship Sar and Rational Design of Naphthothiazol 2 Ylamines
Systematic Modification of the Naphthothiazole Scaffold and its Influence on Biological Activity
The journey to potent naphthothiazole-based KCa channel activators began with the use of the neuroprotectant riluzole (B1680632) as a structural template. nih.govdoi.org Riluzole, a benzothiazole (B30560), was known to activate KCa3.1 and KCa2 channels, albeit with modest potency. doi.orgnih.gov This provided a foundational structure for systematic modifications aimed at enhancing activity.
A key strategy involved expanding the benzothiazole core to a larger aromatic system. This led to the synthesis and evaluation of a library of related compounds, including anthra[2,1-d]thiazol-2-ylamine (SKA-20) and naphtho[1,2-d]thiazol-2-ylamine (SKA-31). nih.govcapes.gov.br These modifications proved to be highly effective, yielding compounds that were 10 to 20 times more potent than the original riluzole template. nih.govcapes.gov.br
Further SAR studies explored the importance of the 2-aminothiazole (B372263) moiety. It was demonstrated that an intact 2-aminobenzothiazole (B30445) system is crucial for significant activity at or below the 10 μM concentration range. nih.gov Modifications such as replacing the sulfur atom at position 1 with a nitrogen atom, or substituting the 2-amino group with a sulfhydryl (-SH) group, resulted in a more than 10-fold decrease in potency compared to riluzole. nih.gov Similarly, opening the thiazole (B1198619) ring to form 4-(4-trifluoromethoxyphenyl)thiazol-2-ylamine (B3041953) led to a drastic reduction in activity. nih.gov
These findings underscore the rigid structural requirements for potent KCa channel activation within this chemical series. The fusion of an additional aromatic ring to the benzothiazole core, creating the naphthothiazole scaffold, was a pivotal step in achieving higher potency.
Table 1: Potency of Riluzole and its Naphthothiazole Analogs on KCa Channels
| Compound | Modification from Riluzole | KCa3.1 EC50 (nM) | KCa2.1 EC50 (µM) | KCa2.2 EC50 (µM) | KCa2.3 EC50 (µM) |
|---|---|---|---|---|---|
| Riluzole | Parent Compound | ~30,000 | ~300-450 | - | ~300-450 |
| SKA-20 | Anthracene ring fusion | 115 | 0.43 | - | 1.2 |
| SKA-31 | Naphthalene (B1677914) ring fusion | 260 | 2.9 | 1.9 | 2.9 |
Design Principles for Target Selectivity (e.g., KCa3.1 vs. KCa2 Channel Selectivity)
While initial modifications of the riluzole template led to more potent KCa channel activators, compounds like SKA-31 activate both KCa3.1 and KCa2 channels with similar potency. researchgate.netnih.gov For therapeutic applications, selectivity for a specific channel subtype is often desirable to minimize off-target effects. This spurred research into the design principles that govern selectivity between KCa3.1 and KCa2 channels.
A successful strategy to achieve KCa3.1 selectivity involved further derivatization of the SKA-31 scaffold. researchgate.net The introduction of a methyl group at the 5-position of the naphthothiazole ring system in SKA-111 (5-methylnaphtho[1,2-d]thiazol-2-amine) resulted in a remarkable 123-fold selectivity for KCa3.1 over KCa2.3 channels. researchgate.net An isosteric replacement approach, substituting the thiazole ring with an oxazole (B20620) ring, led to the development of SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine). researchgate.net This compound also displayed significant KCa3.1 selectivity, with a 41-fold preference over KCa2.3. researchgate.netnih.gov
These findings highlight that subtle structural modifications on the naphthothiazole core can have a profound impact on subtype selectivity. The addition of a small alkyl group appears to create steric or electronic interactions that favor binding to the KCa3.1 channel over the KCa2 subtypes. This provides a clear design principle for developing next-generation, highly selective KCa3.1 activators.
Table 2: Selectivity Profile of Naphthothiazole Derivatives for KCa Channels
| Compound | Modification from SKA-31 | KCa3.1 EC50 (nM) | KCa2.3 EC50 (µM) | Selectivity (KCa2.3/KCa3.1) |
|---|---|---|---|---|
| SKA-31 | Parent Compound | 260 | 2.9 | ~11 |
| SKA-111 | 5-methyl substitution | 111 | 13.7 | ~123 |
| SKA-121 | 5-methyl substitution and oxazole ring | 109 | 4.4 | ~41 |
Template-Based Drug Design Approaches Utilizing Naphthothiazole Cores
The development of naphthothiazole-based KCa channel modulators is a prime example of template-based drug design. This approach leverages the known biological activity of a lead compound (the template) to design new molecules with improved properties. As previously discussed, the neuroprotectant riluzole served as the initial template for the design of more potent KCa2/3 channel activators. nih.govdoi.org The structural similarity between riluzole and other KCa channel activators like EBIO provided the rationale for using it as a starting point. doi.org
The success of this initial template-based approach, which led to the discovery of SKA-31, established the naphthothiazole scaffold itself as a valuable template for further optimization. escholarship.org Subsequent efforts focused on using the SKA-31 core to design derivatives with enhanced selectivity, as exemplified by the development of SKA-111 and SKA-121. researchgate.net
This iterative process of using a known active scaffold to guide the synthesis and testing of new analogs is a cornerstone of modern drug discovery. The naphthothiazole core has proven to be a versatile and fruitful template for the generation of novel KCa channel modulators with tailored pharmacological profiles. Beyond the KCa channels, other heterocyclic scaffolds like 2,4-thiazolidinedione (B21345) and flavonoids have also been successfully employed as templates for designing biologically active molecules, highlighting the broad applicability of this design strategy. nih.govresearchgate.net
Mutagenesis and Structural Biology Insights into Ligand-Binding Sites
Understanding the molecular interactions between a ligand and its target protein is crucial for rational drug design. In the absence of a crystal structure for the KCa3.1 channel, a combination of molecular modeling, site-directed mutagenesis, and structural biology techniques has been employed to elucidate the binding site of naphthothiazole-type activators. nih.govnih.gov
Studies have identified the calmodulin-binding domain (CaM-BD) at the C-terminus of the KCa channels as the functional binding site for these activators. nih.govescholarship.org It is believed that these compounds bind to a pocket at the interface between calmodulin (CaM) and the CaM-BD. nih.govescholarship.org More recent research, based on the full-length KCa3.1 structure, suggests that the binding pocket is located at the S4-S5 linker. nih.govfrontiersin.org
Site-directed mutagenesis studies have provided further evidence for this binding model. For instance, mutations in the CaM-BD of KCa2.2 and KCa2.3 have been shown to alter the sensitivity of these channels to SKA-31. nih.gov This suggests that the CaM-BD/CaM interface is indeed the binding site for the naphthothiazole class of activators and that subtle differences in the amino acid residues within this pocket between KCa2 and KCa3.1 channels likely underlie the observed selectivity. nih.gov Specifically, SKA-111 is thought to bind in the interface between the CaM N-lobe and the S4-S5 linker, where it forms van der Waals contacts with S181 and L185 in the S45A helix of KCa3.1. frontiersin.org
These insights into the ligand-binding site at an atomic level are invaluable for the future design of even more potent and selective naphthothiazole-based KCa channel modulators.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Naphtho[2,1-d]thiazol-2-ylamine |
| Riluzole |
| Anthra[2,1-d]thiazol-2-ylamine (SKA-20) |
| Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) |
| 4-(4-trifluoromethoxyphenyl)thiazol-2-ylamine |
| 5-methylnaphtho[1,2-d]thiazol-2-amine (SKA-111) |
| 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) |
| EBIO (1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) |
| 2,4-Thiazolidinedione |
Computational Chemistry and Molecular Modeling Applications in Naphthothiazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates.
In a notable study, molecular docking simulations were employed to investigate the binding interactions of a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea (B124793) derivatives with the human adenosine (B11128) A(2A) receptor (AA(2A)R), a target for anti-Parkinsonian drugs. nih.govnih.gov The Lamarckian genetic algorithm, a key component of the AutoDock software, was used for these simulations. nih.gov The results indicated that these compounds docked into the inhibitor binding cavity of the AA(2A)R in a manner similar to the native co-crystallized ligand. nih.gov A good correlation was observed between the docking scores and the experimentally determined anti-Parkinsonian activity, highlighting the predictive power of this computational approach. nih.govnih.gov
Similarly, docking studies on 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives targeting tubulin, a key protein in cell division, have provided insights into their antiproliferative activity. researchgate.net These studies help in understanding the key active site interactions that are crucial for the biological activity of these compounds. researchgate.net
While specific docking studies on Naphtho[2,1-d]thiazol-2-ylamine are not extensively documented in the available literature, the research on its isomers and related benzothiazole (B30560) derivatives demonstrates the utility of molecular docking in predicting ligand-target interactions and guiding the design of new therapeutic agents.
Homology Modeling and Structural Prediction of Protein-Ligand Complexes
When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. nih.govnih.gov
The process of homology modeling involves several key steps: template selection, sequence alignment, model building, and model refinement and validation. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov Once a reliable model of the target protein is generated, it can be used for molecular docking studies to predict how ligands, such as naphthothiazole derivatives, might bind to it. nih.gov
For instance, in the absence of an experimentally determined structure for Leishmania donovani 24-sterol methyltransferase (LdSMT), a crucial enzyme in this parasite, homology modeling was used to build a 3D model. nih.gov This model was then used for virtual screening and de novo design of potential inhibitors. nih.gov Similarly, for the Calcium homeostasis modulator 1 (CALHM1) protein, implicated in Alzheimer's disease, homology modeling was performed to generate a 3D structure for subsequent docking and molecular dynamics simulation studies. nih.gov
Although specific instances of homology modeling being used to study the interaction of this compound with a particular protein target are not readily found in the literature, this computational method represents a powerful tool for investigating its potential biological targets for which experimental structures are not yet available.
Virtual Screening and Library Design for Novel Naphthothiazole Analogues
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netnih.govresearchgate.net VS can be broadly classified into two main categories: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). researchgate.netsci-hub.box
SBVS relies on the 3D structure of the biological target, where docking algorithms are used to predict the binding of compounds from a database. researchgate.netsci-hub.box LBVS, on the other hand, utilizes the knowledge of known active ligands to identify other compounds with similar properties. researchgate.net These methods are often used in a hierarchical manner to filter large compound databases down to a manageable number for experimental testing. nih.gov
The design of a compound library is a critical factor for the success of a virtual screening campaign. researchgate.net These libraries can be sourced from commercial vendors or public databases and are often filtered to include "drug-like" molecules that possess favorable physicochemical properties. nih.gov
For the discovery of novel naphthothiazole analogues, virtual screening can be a powerful strategy. Starting with the this compound scaffold, a virtual library of derivatives can be generated by adding various substituents at different positions. This library can then be screened against a specific biological target using docking simulations to identify promising candidates. While specific examples of large-scale virtual screening for this compound analogues are not prevalent in the reviewed literature, the general principles of virtual screening are widely applicable for the discovery of new bioactive compounds within this chemical class. researchgate.netnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their experimentally measured biological activity. nih.gov
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Molecular Descriptor Calculation: A variety of descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using statistical metrics.
QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, a QSAR study was conducted on a series of thiazolidine-2,4-dione derivatives to understand their antihyperglycemic activity. nih.gov The study identified key molecular descriptors that influence the activity of these compounds. nih.gov
In the context of naphthothiazoles, a recent study on derivatives of naphtha[1,2-d]thiazol-2-amine highlighted their antioxidant and neuroprotective properties. researchgate.net While a detailed QSAR analysis was not the primary focus of this particular study, it lays the groundwork for future QSAR investigations to quantitatively understand how structural modifications to the naphthothiazole scaffold affect these biological activities. Such studies would be invaluable for the rational design of more potent naphthothiazole-based therapeutic agents.
Advanced Research and Translational Prospects of Naphthothiazol 2 Ylamines
Role in Drug Discovery and Development Initiatives
The 2-aminothiazole (B372263) group is widely recognized as a "privileged structure" in drug discovery. nih.govmdpi.com This is due to its ability to act as a versatile pharmacophore, capable of forming key interactions with a wide array of biological targets. nih.gov Its presence in numerous compounds is a testament to its utility in developing new therapeutic agents. nih.govmdpi.com When this moiety is incorporated into more complex fused ring systems, such as the naphthothiazole skeleton, it creates novel chemical entities for investigation.
The development of synthetic methodologies is crucial for exploring the potential of these compounds. Researchers have developed various strategies to construct the Naphtho[2,1-d]thiazol-2-ylamine core. For instance, a visible-light-induced, three-component reaction using 2-isocyanonaphthalenes, elemental sulfur, and amines has been reported as a mild and efficient method for synthesizing a series of N-substituted Naphtho[2,1-d]thiazol-2-amines. researchgate.net Such synthetic advancements are vital as they allow for the creation of libraries of related compounds, which can then be screened for biological activity, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds for drug development programs.
Therapeutic Potential in Cardiovascular Disorders (e.g., Hypertension)
Research into the therapeutic potential of naphthothiazole derivatives in cardiovascular diseases has identified promising activity, particularly in the management of hypertension. This has been demonstrated through studies on Naphtho[1,2-d]thiazol-2-ylamine (also known as SKA-31), a structural isomer of the title compound. nih.govnih.gov Activators of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels are considered potential new drugs for treating conditions like hypertension. nih.govsigmaaldrich.com
SKA-31 was identified from a library of benzothiazoles as a potent activator of KCa2 and KCa3.1 channels. nih.govnih.gov These channels play a critical role in endothelium-dependent vasorelaxation. nih.gov The activation of KCa3.1 channels in the endothelium leads to hyperpolarization, which in turn causes blood vessels to relax and lowers blood pressure. nih.gov In mouse models, administration of SKA-31 was shown to lower arterial blood pressure in both normotensive and hypertensive subjects. nih.govnih.gov This effect was specifically dependent on the presence of the KCa3.1 channel, as it was absent in mice genetically deficient in this channel. nih.govnih.gov These findings suggest that activation of the KCa3.1 channel by compounds with a naphthothiazole scaffold could be a viable therapeutic strategy for treating hypertension. nih.govdoi.org
| Condition | Compound/Dose | Reduction in Mean Arterial Pressure (mmHg) | Dependency |
|---|---|---|---|
| Normotensive | SKA-31 (10 mg/kg) | 4 mmHg | Effect absent in KCa3.1-deficient mice |
| Normotensive | SKA-31 (30 mg/kg) | 6 mmHg | |
| Angiotensin-II-induced Hypertension | SKA-31 | 12 mmHg |
Neurological and Other Disease Area Applications (e.g., Ataxia, Epilepsy)
The role of KCa channel activators extends beyond cardiovascular applications into the realm of neurological disorders. nih.govsigmaaldrich.com The KCa2 channels, in particular, are widely expressed in the nervous system and are involved in modulating neuronal firing frequency. doi.org Consequently, activators of these channels are being investigated as potential treatments for conditions characterized by neuronal hyperexcitability, such as certain forms of ataxia and epilepsy. nih.govsigmaaldrich.comdoi.org Mutations in genes encoding potassium channels, such as KCNA2, have been linked to encephalopathies characterized by ataxia and myoclonic epilepsy, establishing a clear connection between channel function and these neurological diseases. nih.gov
While direct studies on this compound for these specific conditions are limited, research on its isomer, Naphtho[1,2-d]thiazol-2-ylamine (NTA), has shown neuroprotective effects in an animal model of Parkinson's disease. nih.gov In this study, pretreatment with NTA was found to significantly reduce haloperidol-induced catalepsy in mice. nih.gov Furthermore, it mitigated oxidative stress in the brain by decreasing levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and restoring the levels of the endogenous antioxidant glutathione (B108866) (GSH) and the activities of antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov These findings point to the potential of the naphthothiazole scaffold as a basis for developing drugs to treat neurodegenerative diseases where oxidative stress plays a pathogenic role. nih.govresearchgate.net
| Biochemical Marker | Effect of Haloperidol Treatment | Effect of NTA Pretreatment |
|---|---|---|
| Malondialdehyde (MDA) | Increased | Significantly Decreased |
| Glutathione (GSH) | Decreased | Significantly Increased |
| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased |
| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Significantly Increased |
Development as Pharmacological Research Tools
Beyond their direct therapeutic potential, compounds that selectively target specific proteins are invaluable as pharmacological tools for basic research. They allow scientists to probe the function of these proteins in complex biological systems. The Naphtho[1,2-d]thiazol-2-ylamine isomer, SKA-31, serves as a prime example. nih.govdoi.org Having been characterized as a potent activator of KCa2 and KCa3.1 channels, SKA-31 provides researchers with a new chemical probe to define the functional roles of these specific channels in vivo. nih.govnih.gov By using such a tool, investigators can study the physiological and pathophysiological consequences of activating KCa2/3 channels in various tissues and disease models, from vasodilation in arteries to the modulation of neuronal activity in the brain. nih.govdoi.org
Future Directions and Unexplored Research Avenues
The research landscape for this compound and its derivatives remains rich with opportunity. While significant findings have emerged from its structural isomer, Naphtho[1,2-d]thiazol-2-ylamine, the distinct pharmacology of the this compound scaffold is a key unexplored avenue.
Future research should focus on several key areas:
Direct Pharmacological Profiling: A primary objective is to conduct comprehensive screening of this compound to determine its biological targets. It is crucial to investigate whether it shares the KCa channel-activating properties of its isomer or if it possesses a unique pharmacological profile.
Structure-Activity Relationship (SAR) Studies: Leveraging modern synthetic methods, a focused library of N-substituted and ring-substituted derivatives of this compound should be created and evaluated. This would establish clear SARs, guiding the design of more potent and selective compounds.
Exploration of Other Therapeutic Areas: The 2-aminothiazole moiety is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial effects. mdpi.commdpi.com Future studies should screen this compound and its analogs for efficacy in these and other disease areas.
In Vivo Efficacy Studies: Should promising in vitro activity be discovered for this compound derivatives, subsequent studies in relevant animal models of cardiovascular and neurological diseases will be essential to validate their therapeutic potential.
By systematically exploring these research avenues, the full therapeutic and scientific potential of the this compound scaffold can be elucidated.
Q & A
Q. What are the primary synthetic routes for naphtho[2,1-d]thiazol-2-ylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via (1) condensation reactions using β-naphthylamine, sulfur, and α-picoline in hexamethylphosphoramide (HMPA) at 170°C for 7 hours (83% yield) , or (2) visible-light photoredox catalysis involving C(sp²)-H/S-H cross-dehydrogenative coupling between 2-isothiocyanatonaphthalenes and amines. The latter method is eco-friendly, avoids toxic solvents, and achieves simultaneous C-N and C-S bond formation . Key factors affecting yield include temperature control (170°C optimal for thermal methods) and catalyst loading (e.g., 5 mol% photocatalyst for light-driven reactions).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming regioselectivity and aromatic proton environments (e.g., δ 7.1–8.7 ppm for aromatic protons in CDCl₃) .
- Mass Spectrometry (MS) : Validates molecular weight (C₁₁H₈N₂S, MW 200.26) and purity .
- Elemental Analysis : Ensures correct stoichiometry (e.g., C 73.28%, H 3.82%, N 10.69%, S 12.21%) .
Q. How does this compound interact with potassium channels, and what are its primary pharmacological targets?
- Methodological Answer : The compound (also termed SKA-31 ) activates small-conductance (KCa2.1–2.3) and intermediate-conductance (KCa3.1) calcium-activated K⁺ channels. Key EC₅₀ values:
- KCa3.1 : 260 nM
- KCa2.2 : 1.9 µM
- KCa2.1/2.3 : 2.9 µM .
Experimental validation involves patch-clamp electrophysiology in murine endothelial cells and ex vivo arterial dilation assays .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported EC₅₀ values across studies?
- Methodological Answer : Discrepancies may arise from (1) cell-type specificity (e.g., heterologous vs. native expression systems) or (2) assay conditions (e.g., intracellular Ca²⁺ concentrations). To resolve this:
- Standardize Ca²⁺ buffering (e.g., 500 nM free Ca²⁺ for KCa3.1 assays).
- Use isogenic cell lines (e.g., HEK-293 stably transfected with KCa2/3 channels) .
- Cross-validate with knockout models (e.g., KCa3.1⁻/⁻ mice) to confirm target specificity .
Q. How can researchers optimize this compound for in vivo hypertension studies?
- Methodological Answer :
- Pharmacokinetics : SKA-31 has a 12-hour half-life; administer intraperitoneally at 10–30 mg/kg for sustained blood pressure reduction .
- Model Selection : Use angiotensin-II-induced hypertensive mice to mimic human pathology. Monitor mean arterial pressure via telemetry .
- Exclusion Criteria : Validate results in KCa3.1⁻/⁻ mice to rule off-target effects .
Q. What are the challenges in synthesizing π-stacked derivatives of this compound, and how are they resolved?
- Methodological Answer : Derivatives like [NT]₃[BF₄]₂ require electrooxidation of the parent compound. Challenges include:
- Conductivity Control : Optimize voltage (1.2 V vs. Ag/Ag⁺) to prevent overoxidation.
- Crystallization : Use slow diffusion of diethyl ether into acetonitrile solutions to obtain single crystals for X-ray diffraction .
Q. How does SKA-31 modulate endothelium-derived hyperpolarizing factor (EDHF) responses, and what protocols validate this?
- Methodological Answer : SKA-31 potentiates EDHF by enhancing KCa3.1 activity in endothelial cells. Validation steps:
- Ex vivo arterial dilation : Measure diameter changes in pressurized carotid arteries from wild-type vs. KCa3.1⁻/⁻ mice .
- Calcium imaging : Confirm Ca²⁺ sparklet synchronization in smooth muscle cells post-treatment .
Troubleshooting and Best Practices
Q. How to address solubility limitations of this compound in aqueous assays?
- Methodological Answer :
- Stock Solutions : Prepare in DMSO (30 mg/mL, 150 mM) and dilute to ≤0.1% DMSO in buffer to avoid solvent toxicity .
- Surfactant Use : Add 0.01% pluronic F-68 to improve dispersion in cell-based assays .
Q. What steps ensure reproducibility in multi-step syntheses of naphtho-thiazole derivatives?
- Methodological Answer :
- Workup Protocols : For condensation reactions, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 4:1) .
- Purity Checks : Use HPLC (C18 column, MeCN/H₂O gradient) to confirm >95% purity before biological testing .
Data and Structural Insights
Q. What computational tools predict the electronic properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
